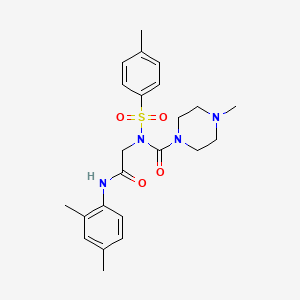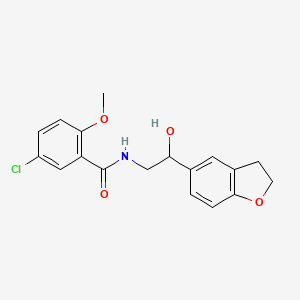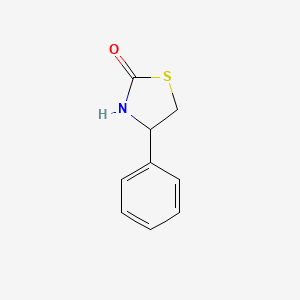
4-Phénylthiazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylthiazolidin-2-one is a chemical compound. It’s an important heterocyclic ring system of a pharmacophore and a privileged scaffold in medicinal chemistry .
Synthesis Analysis
The synthesis of thiazolidin-4-one derivatives has been the subject of extensive research . For example, novel 3-(4,6-diarylpyrimidin-2-yl)-2-phenylthiazolidin-4-ones are synthesized by the multicomponent cyclocondensation reaction of the appropriate 2-amino-4,6-diarylpyrimidines, benzaldehyde, and thioglycolic acid catalyzed by dicyclohexylcarbodiimide .Molecular Structure Analysis
The molecular structure of 4-Phenylthiazolidin-2-one is complex. The phenyl moiety is almost orthogonal with respect to the thiazolidinone core . The chemical structure of the 2-(4-oxo-3-phenylthiazolidin-2-ylidene) malononitrile was optimized through the hybrid B3LYP method and 6-311G (d, p) basis set .Chemical Reactions Analysis
Thiazolidin-4-one ring is susceptible for modification in Positions 2, 3, and 5 . Such modifications capacitate the search for new compounds with desired activity. In case of its modification with other substituents, it shows a wide range of biological activities .Physical and Chemical Properties Analysis
The fundamental physicochemical properties most often used in defining compound quality are molecular weight, heavy atom count, log P n-Octanol/water partition coefficient, log D7.4 n-Octanol/water distribution coefficient at pH 7.4, pKa Ionisation constant, aqueous solubility, HBA or sum of O + N atoms, HBD or sum of OH + NH atoms .Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés de la thiazolidin-4-one, y compris la 4-Phénylthiazolidin-2-one, ont fait l'objet de recherches approfondies en raison de leurs activités anticancéreuses significatives . Ils ont montré un potentiel considérable en tant qu'agents anticancéreux, avec diverses stratégies de synthèse étant développées pour obtenir ces dérivés . Les composés présentent une activité cytotoxique, ce qui en fait un centre d'intérêt pour les efforts de recherche mondiaux .
Activité antioxydante
Les thiazolidin-4-ones, y compris la this compound, auraient une activité antioxydante . L'influence de différents substituants dans les molécules sur leur activité biologique a été un sujet de discussion .
Activité anti-inflammatoire
La this compound, qui fait partie du groupe des thiazolidin-4-ones, aurait des propriétés anti-inflammatoires . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments anti-inflammatoires .
Activité antidiabétique
Les thiazolidin-4-ones, y compris la this compound, auraient une activité antidiabétique . Elles sont considérées comme une échafaudage importante pour la construction de nouvelles molécules pour la chimie médicinale .
Activité antimicrobienne
La this compound, qui fait partie du groupe des thiazolidin-4-ones, aurait des propriétés antimicrobiennes . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments antimicrobiens .
Propriétés antivirales
Les thiazolidin-4-ones, y compris la this compound, auraient des propriétés antivirales . Ce large éventail de propriétés biologiques a conduit les thiazolidinones à être qualifiées de "molécules magiques" .
Propriétés anticonvulsivantes
La this compound, qui fait partie du groupe des thiazolidin-4-ones, aurait des propriétés anticonvulsivantes . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments anticonvulsivants .
Activité antiparasitaire
Les thiazolidin-4-ones, y compris la this compound, auraient une activité antiparasitaire . Elles sont considérées comme une échafaudage importante pour la construction de nouvelles molécules pour la chimie médicinale .
Mécanisme D'action
Target of Action
The primary target of 4-Phenylthiazolidin-2-one is the Aurora-A kinase . Aurora-A kinase is associated with the Aurora kinase family, which has been considered a striking anticancer target for the treatment of human cancers .
Mode of Action
It is known that thiazolidin-4-ones, the class of compounds to which 4-phenylthiazolidin-2-one belongs, have a wide range of biological activities . These activities are likely due to the compound’s interaction with its targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazolidin-4-ones have been reported to affect a variety of biological activities, such as antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties . These activities suggest that 4-Phenylthiazolidin-2-one may affect multiple biochemical pathways.
Pharmacokinetics
Thiazolidin-4-ones have been reported to have diverse therapeutic and pharmaceutical activity, and their synthesis has been optimized for selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Thiazolidin-4-ones have been reported to have a wide range of biological activities, suggesting that 4-phenylthiazolidin-2-one may have multiple effects at the molecular and cellular level .
Action Environment
The biological activity of thiazolidin-4-ones has been reported to be influenced by different substituents in the molecules . This suggests that the action of 4-Phenylthiazolidin-2-one may also be influenced by environmental factors.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-Phenylthiazolidin-2-one is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific substituents present in the molecule . For instance, thiazolidin-4-ones have been reported to exhibit antioxidant, anticancer, anti-inflammatory, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties .
Cellular Effects
The effects of 4-Phenylthiazolidin-2-one on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the specific substituents present in the 4-Phenylthiazolidin-2-one molecule.
Molecular Mechanism
The molecular mechanism of action of 4-Phenylthiazolidin-2-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism can vary depending on the specific substituents present in the 4-Phenylthiazolidin-2-one molecule.
Temporal Effects in Laboratory Settings
The effects of 4-Phenylthiazolidin-2-one can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Phenylthiazolidin-2-one can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
4-Phenylthiazolidin-2-one is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
4-Phenylthiazolidin-2-one is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of 4-Phenylthiazolidin-2-one and its effects on activity or function can vary depending on the specific substituents present in the molecule . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Propriétés
IUPAC Name |
4-phenyl-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROGLEWKVOIXBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)S1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B2466192.png)
![2-[[1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2466193.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2466195.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2466196.png)
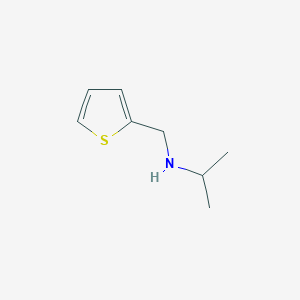
![3-{5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2466199.png)
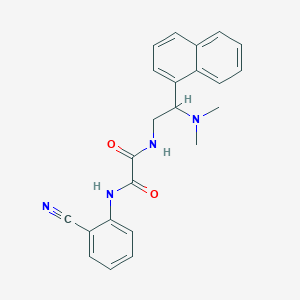
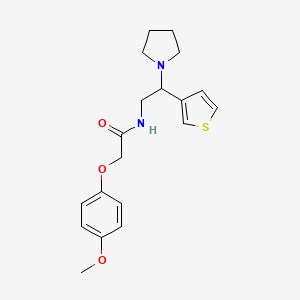
![3-(3-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2466203.png)
![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea](/img/structure/B2466204.png)
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2466208.png)
